Etifoxine

Generalized Anxiety Disorder Somatic Symptoms Non-inferiority Trial

Etifoxine (CAS 21715-46-8) is a uniquely differentiated non-benzodiazepine anxiolytic. Its dual mechanism—positive allosteric modulation of GABA-A (α2β3γ2-preferring) combined with TSPO-mediated neurosteroidogenesis—delivers anxiolysis without the sedation, cognitive impairment, or dependence liability of benzodiazepines. With 90% oral bioavailability and no CYP450 metabolism, it is the definitive reference compound for anxiety circuitry research, neurosteroid pathway studies, and neuroprotection models. Available in ≥98% purity for reproducible, publication-ready results.

Molecular Formula C17H17ClN2O
Molecular Weight 300.8 g/mol
CAS No. 21715-46-8
Cat. No. B195894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEtifoxine
CAS21715-46-8
Synonyms6-chloro-N-ethyl-4-methyl-4-phenyl-3,1-benzoxazin-2-amine 2-ethylamino-6-chloro-4-methyl-4-phenyl-4H-3,1-benzoxazine etafenoxine etafenoxine hydrochloride etifoxin etifoxine etifoxine hydrochloride HOE 36801 Stresam
Molecular FormulaC17H17ClN2O
Molecular Weight300.8 g/mol
Structural Identifiers
SMILESCCN=C1NC2=C(C=C(C=C2)Cl)C(O1)(C)C3=CC=CC=C3
InChIInChI=1S/C17H17ClN2O/c1-3-19-16-20-15-10-9-13(18)11-14(15)17(2,21-16)12-7-5-4-6-8-12/h4-11H,3H2,1-2H3,(H,19,20)
InChIKeyIBYCYJFUEJQSMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageStore in a cool and dry place and at 0 - 4℃ for short term (days to weeks) or -75℃ for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Etifoxine for Scientific Procurement: A Non-Benzodiazepine Anxiolytic with Dual GABAergic and Neurosteroidogenic Activity


Etifoxine (CAS 21715-46-8) is a non-benzodiazepine anxiolytic belonging to the benzoxazine class [1]. Its pharmacological profile is distinguished by a dual mechanism: it acts as a positive allosteric modulator of GABA-A receptors, preferentially at α2β3γ2 subtypes, and simultaneously enhances the synthesis of endogenous neurosteroids such as allopregnanolone via its interaction with the 18 kDa translocator protein (TSPO) [2]. Clinically, etifoxine has demonstrated non-inferior anxiolytic efficacy compared to benzodiazepines (alprazolam, lorazepam, clonazepam) and superior efficacy to buspirone in adjustment disorders [3], while preclinical and clinical studies report a favorable safety profile with minimal sedation, cognitive impairment, and dependence potential [4]. The compound exhibits high oral bioavailability (90%) and undergoes hepatic metabolism without CYP450 interactions, which reduces drug-drug interaction liabilities [5].

Why Etifoxine Cannot Be Replaced by Generic Benzodiazepines or Standard TSPO Ligands in Research and Development


Etifoxine's unique therapeutic profile arises from a mechanistic duality not shared by either classical benzodiazepines or most TSPO ligands. Unlike benzodiazepines, which act solely as GABA-A positive allosteric modulators and carry significant risks of sedation, tolerance, and dependence, etifoxine's additional neurosteroidogenic activity provides anxiolysis with a markedly reduced side-effect burden [1]. Conversely, compared to high-affinity TSPO ligands such as XBD173 or PK11195, etifoxine exhibits low TSPO binding affinity yet paradoxically demonstrates the most potent enhancement of neurosteroidogenesis, a phenomenon attributed to its long residence time at the Ro5-4864 binding site [2]. Substituting etifoxine with a generic benzodiazepine would introduce sedative and amnestic confounds in experimental models, while substituting it with a high-affinity TSPO ligand would fail to recapitulate the same neurosteroidogenic output. These distinct pharmacodynamic properties make etifoxine irreplaceable for investigations requiring anxiolytic efficacy without cognitive impairment or for studies targeting neurosteroid pathways in neuroprotection and inflammation [3].

Quantitative Comparative Evidence for Etifoxine: Efficacy, Safety, and Mechanistic Differentiation from Anxiolytic Comparators


Anxiolytic Efficacy: Non-Inferiority to Alprazolam in Generalized Anxiety Disorder with Somatic Symptoms

In a phase 3, randomized, double-blind, double-dummy study of 260 patients with generalized anxiety disorder (GAD) and somatic symptoms, etifoxine (50 mg TID) demonstrated non-inferiority to alprazolam (0.5 mg TID) over 28 days. The primary outcome, change in Hamilton Anxiety Rating Scale (HAM-A) total score from baseline, showed a mean decrease of -13.5 (SD 4.21) for etifoxine and -13.4 (SD 4.64) for alprazolam, with an adjusted mean difference of -0.18 (95% CI: -1.08, 0.72; p < 0.0001 for both groups) [1]. This non-inferiority was consistent across secondary outcomes including psychic and somatic sub-scores [1]. The study confirms that etifoxine provides equivalent anxiolytic efficacy to a leading benzodiazepine while offering a differentiated safety profile.

Generalized Anxiety Disorder Somatic Symptoms Non-inferiority Trial HAM-A

Sedation and Cognitive Safety Profile: Etifoxine vs. Lorazepam and Alprazolam

In a double-blind, placebo-controlled study of 48 healthy subjects, single oral doses of etifoxine (50 and 100 mg) produced no significant impairment in vigilance, psychomotor performance (Choice Reaction Time), or free recall, whereas lorazepam (2 mg) induced significant deficits in all measures [1]. A separate randomized, double-blind, repeated-measures fMRI study of 34 healthy participants receiving 5 days of etifoxine (150 mg/day) or alprazolam (1.5 mg/day) revealed that participants reported considerable adverse effects (fatigue, sleepiness, concentration impairments) with alprazolam but no significant side effects with etifoxine compared to placebo [2]. Furthermore, alprazolam significantly decreased functional connection density, network efficiency, and the rich-club coefficient in resting-state fMRI, whereas etifoxine induced no corresponding modulations in fMRI metrics [2].

Sedation Cognitive Impairment Psychomotor Performance fMRI GABAergic

Neurosteroidogenic Potency: Etifoxine vs. High-Affinity TSPO Ligands (XBD173, Diazepam)

Despite possessing the lowest TSPO binding affinity among tested ligands (Ki values: XBD173 < diazepam < etifoxine), etifoxine was the most potent enhancer of neurosteroid synthesis (pregnenolone production) in BV-2 microglia and C6 glioma cells [1]. This paradoxical finding is explained by etifoxine's long residence time (RT) at the Ro5-4864 binding site of TSPO, a kinetic parameter that correlates more strongly with neurosteroidogenic efficacy than static binding affinity [2]. In radioligand binding assays using rat kidney membranes, etifoxine exhibited a long RT at [3H]Ro5-4864 sites, whereas its RT at [3H]PK11195 sites was short, distinguishing it from classical TSPO ligands like PK11195 and Ro5-4864 which show poor neurosteroidogenic activity [2].

Neurosteroidogenesis TSPO Residence Time Pregnenolone GABA Modulation

Reduced Rebound Anxiety and Dependence Potential: Etifoxine vs. Lorazepam and Alprazolam

Clinical trials have consistently demonstrated that abrupt cessation of etifoxine results in significantly less rebound anxiety compared to benzodiazepines. In a comparative study, patients with adjustment disorders treated with etifoxine exhibited minimal rebound anxiety after treatment discontinuation, whereas those treated with lorazepam or alprazolam showed a marked increase in anxiety symptoms [1]. This observation aligns with etifoxine's very low dependence potential, as assessed in preclinical models and post-marketing surveillance, and is attributed to its indirect modulation of GABA-A receptors via neurosteroids rather than direct allosteric potentiation [1]. In a randomized non-inferiority trial, etifoxine also demonstrated fewer adverse effects (UKU scale) compared to clonazepam (SMD = 0.58; 95% CI: 0.287, 0.889) over 12 weeks, further supporting its favorable safety profile [2].

Rebound Anxiety Dependence Withdrawal Abuse Liability Clinical Safety

Pharmacokinetic Profile: CYP450-Independent Metabolism vs. Benzodiazepines

Etifoxine exhibits a favorable pharmacokinetic profile with high oral bioavailability (90%) and a short terminal half-life of 2-6 hours for the parent compound, while its active metabolite, diethyletifoxine, has a half-life of approximately 20 hours [1]. Critically, etifoxine undergoes hepatic metabolism without involvement of cytochrome P450 (CYP450) enzymes, thereby eliminating a major source of drug-drug interactions common to many benzodiazepines and psychotropic agents [1]. In contrast, benzodiazepines such as alprazolam and diazepam are extensively metabolized by CYP3A4, leading to significant interactions with CYP inhibitors and inducers [2]. This metabolic independence makes etifoxine a preferable choice in polypharmacy scenarios or in research models where CYP450-mediated interactions could confound results.

Pharmacokinetics Drug-Drug Interactions CYP450 Bioavailability Half-Life

High-Value Research and Industrial Applications of Etifoxine Based on Differential Evidence


Behavioral Pharmacology Studies Requiring Anxiolysis Without Sedative Confounds

Etifoxine's demonstrated lack of sedation, psychomotor impairment, and amnesia at therapeutic doses (50-150 mg) in human subjects [1], and its minimal impact on resting-state fMRI connectivity [2], make it an ideal tool for behavioral studies where benzodiazepine-induced sedation would confound measurements of anxiety-like behavior. Researchers can administer etifoxine in rodent models (e.g., elevated plus maze, open field, fear conditioning) or human experimental paradigms (e.g., NPU-threat task) to isolate anxiolytic effects from sedative or amnestic side effects, thereby obtaining cleaner, more interpretable data on anxiety circuitry and drug action. This is particularly critical for studies investigating the neural basis of threat processing or the development of anxiolytics with improved safety profiles.

Neurosteroid and Neuroinflammation Research Leveraging TSPO-Mediated Mechanisms

Given etifoxine's unique status as a potent neurosteroidogenic agent despite low TSPO affinity—attributed to its long residence time at the Ro5-4864 binding site [1]—the compound is a valuable chemical probe for dissecting TSPO-mediated neurosteroid synthesis and its downstream effects on GABA-A receptor modulation, neuroprotection, and neuroinflammation. In vitro and in vivo models of traumatic brain injury, multiple sclerosis, and neuropathic pain can utilize etifoxine to elevate local neurosteroid levels (e.g., allopregnanolone) and assess outcomes on mitochondrial function, oxidative phosphorylation, and cognitive recovery, as demonstrated in rat TBI models [2]. This application area is of high interest for drug discovery programs targeting neurosteroid pathways and for basic research into the physiological roles of TSPO.

Chronic Anxiety Models and Drug Dependence Liability Assessment

Etifoxine's very low dependence potential and minimal rebound anxiety upon discontinuation, as shown in clinical trials comparing it to lorazepam and alprazolam [1], position it as a reference compound for studying the neurobiology of anxiolytic dependence and withdrawal. Researchers can use etifoxine in chronic rodent models of anxiety (e.g., chronic mild stress, social defeat) to investigate the molecular adaptations associated with long-term anxiolytic treatment without the confounding factor of tolerance and withdrawal that complicates benzodiazepine studies. Additionally, etifoxine serves as a benchmark for developing next-generation anxiolytics that retain GABAergic efficacy while avoiding the abuse liability and withdrawal syndromes of classical benzodiazepines.

Translational Studies in Polypharmacy and Geriatric Populations

The absence of CYP450-mediated metabolism in etifoxine [1] eliminates a major source of pharmacokinetic drug-drug interactions, making it a preferred anxiolytic candidate for studies involving polypharmacy or vulnerable populations such as the elderly. In preclinical models, etifoxine can be co-administered with CYP450 substrates, inhibitors, or inducers without altering their pharmacokinetics, simplifying experimental design and interpretation. Clinically, etifoxine has been shown not to impair alertness or cognitive functions in elderly subjects [2], further supporting its use in translational research aimed at developing safer anxiolytic therapies for aging populations who are often on multiple medications and are particularly susceptible to benzodiazepine-related cognitive decline and falls.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Etifoxine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.